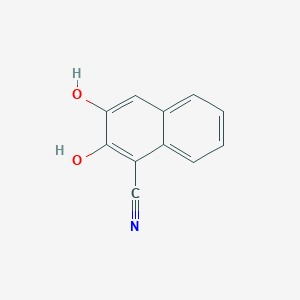![molecular formula C20H20N2O2S B13582088 (2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)
(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide is an organic compound that features a cyano group, a cyclohexyl group, and a furan ring substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactionsThe phenylsulfanyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: 2-cyano-N-cyclohexyl-3-[5-(phenylsulfonyl)furan-2-yl]prop-2-enamide.
Reduction: 2-amino-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study biological pathways involving cyano and furan groups.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-cyclohexyl-3-[5-(phenylsulfonyl)furan-2-yl]prop-2-enamide: Similar structure but with a sulfone group instead of a sulfanyl group.
2-amino-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide: Similar structure but with an amino group instead of a cyano group.
Uniqueness
2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the cyano group makes it a versatile intermediate in organic synthesis, while the phenylsulfanyl group can be further modified to introduce additional functionality .
Properties
Molecular Formula |
C20H20N2O2S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C20H20N2O2S/c21-14-15(20(23)22-16-7-3-1-4-8-16)13-17-11-12-19(24-17)25-18-9-5-2-6-10-18/h2,5-6,9-13,16H,1,3-4,7-8H2,(H,22,23)/b15-13+ |
InChI Key |
YKEBQOCISGLHAB-FYWRMAATSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/C#N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


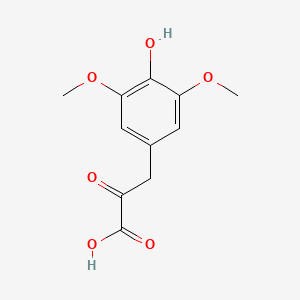

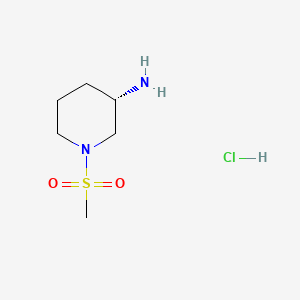
![2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione](/img/structure/B13582019.png)
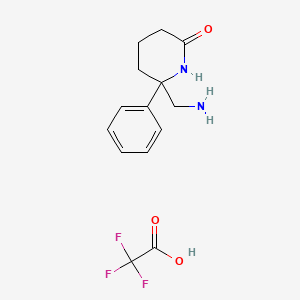


![rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropyl]methanamine](/img/structure/B13582041.png)
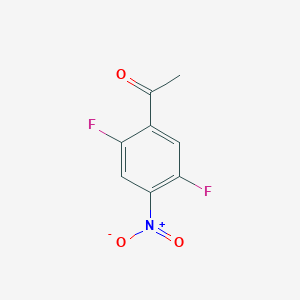


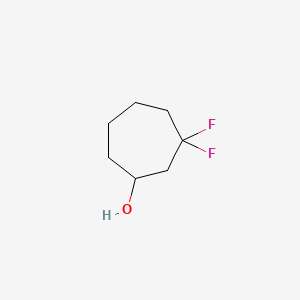
![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
